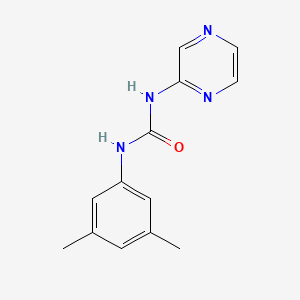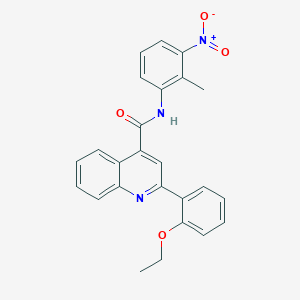![molecular formula C19H21ClN2O2 B4669640 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4669640.png)
1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine
Overview
Description
1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, also known as mCPP, is a psychoactive drug that belongs to the phenylpiperazine class. It is a synthetic compound that was first synthesized in the 1980s and has been used in scientific research to study its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine involves its binding to the 5-HT2A and 5-HT2C receptors in the central nervous system. This results in the activation of these receptors, leading to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation is responsible for the psychoactive effects of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine, including changes in mood, perception, and behavior.
Biochemical and Physiological Effects:
MCPP has been shown to have a range of biochemical and physiological effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, leading to changes in mood and behavior. It has also been shown to affect the levels of various neurotransmitters such as serotonin, acetylcholine, and histamine. These effects can lead to changes in perception, cognition, and motor function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine in lab experiments is its ability to selectively target the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of using 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine is its psychoactive effects, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine. One area of interest is its potential as a therapeutic agent for various psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is its role in the regulation of appetite and metabolism, which could have implications for the treatment of obesity and diabetes. Additionally, further research is needed to better understand the mechanism of action of 1-[(2-chlorophenoxy)acetyl]-4-(2-methylphenyl)piperazine and its effects on the central nervous system.
Scientific Research Applications
MCPP has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-6-2-4-8-17(15)21-10-12-22(13-11-21)19(23)14-24-18-9-5-3-7-16(18)20/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZHCKHUEXORQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B4669572.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4669581.png)
![2-(3-chlorophenyl)-N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-quinolinecarboxamide](/img/structure/B4669589.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4669593.png)

![5-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4669608.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-propoxyphenyl)-1-propanone](/img/structure/B4669609.png)


![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B4669623.png)



![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4669648.png)